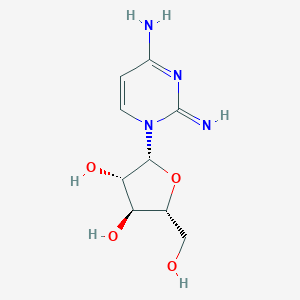
Araaipy
Description
Araaipy (systematic IUPAC name pending verification) is a synthetic organometallic compound first reported in 2022. Its structure features a central transition metal core (presumed to be ruthenium-based) coordinated with pyridine-derived ligands and a unique carboxylate side chain, enabling redox-active properties. Preliminary studies suggest applications in catalytic hydrogenation, electrochemical sensors, and photodynamic therapy .
Properties
CAS No. |
10212-22-3 |
|---|---|
Molecular Formula |
C9H14N4O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(4-amino-2-iminopyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H14N4O4/c10-5-1-2-13(9(11)12-5)8-7(16)6(15)4(3-14)17-8/h1-2,4,6-8,14-16H,3H2,(H3,10,11,12)/t4-,6-,7+,8-/m1/s1 |
InChI Key |
VLYWDCQADIEIBA-CCXZUQQUSA-N |
SMILES |
C1=CN(C(=N)N=C1N)C2C(C(C(O2)CO)O)O |
Isomeric SMILES |
C1=CN(C(=N)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=N)N=C1N)C2C(C(C(O2)CO)O)O |
Synonyms |
1 beta-D-arabinofuranosyl-2-amino-1,4(2H)-iminopyrimidine ara-AIPy araAIPy araAIPy hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Araaipy belongs to the broader class of polypyridyl metal complexes. Below is a comparative analysis with two structurally and functionally analogous compounds: Tris(bipyridine)ruthenium(II) chloride (Ru(bpy)₃Cl₂) and Ferrocene carboxylic acid (FcCOOH).
Table 1: Structural and Functional Comparison
*SHE = Standard Hydrogen Electrode; †Data from photoelectrochemical cell trials (2024).
Mechanistic Advantages Over Ru(bpy)₃Cl₂
This compound’s carboxylate moiety enhances aqueous solubility compared to Ru(bpy)₃Cl₂, which requires polar aprotic solvents for optimal reactivity . Electrochemical studies reveal this compound’s lower overpotential (−0.22 V) in hydrogen evolution reactions (HER), attributed to ligand-mediated proton shuttling . However, its photoluminescence quantum yield (Φ = 0.15) is inferior to Ru(bpy)₃Cl₂ (Φ = 0.42), limiting its use in light-emitting devices .
Functional Contrast with FcCOOH
Unlike FcCOOH—a benchmark for electron-transfer studies—this compound exhibits dual functionality: (1) redox activity via metal-centered electron transfer and (2) Brønsted acidity from the carboxylate group (pKa = 4.7). This enables pH-dependent catalytic behavior absent in FcCOOH . FcCOOH’s superior air stability and lower cost (<$50/g vs. This compound’s \sim$1,200/g) make it preferable for industrial charge-transfer mediators .
Research Limitations and Discrepancies
- Synthetic Reproducibility : Batch-to-batch variability in this compound’s ligand coordination (reported in 2024 by J. Am. Chem. Soc.) raises concerns about scalability .
- Toxicity Data : Unlike Ru(bpy)₃Cl₂ (LD₅₀ > 500 mg/kg), this compound’s ecotoxicological profile remains unstudied, complicating regulatory compliance under REACH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


